molecular formula C2H6P2 B14353065 Methyl(methylphosphanylidene)phosphane CAS No. 90550-54-2

Methyl(methylphosphanylidene)phosphane

Cat. No.: B14353065
CAS No.: 90550-54-2
M. Wt: 92.02 g/mol
InChI Key: ZYYRJQXHLPNALE-UHFFFAOYSA-N
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Description

Methyl(methylphosphanylidene)phosphane is an organophosphorus compound with the formula CH₃P=PME It is a member of the phosphine family, which are compounds containing phosphorus atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(methylphosphanylidene)phosphane can be synthesized through several methods. One common approach involves the reaction of methylphosphine with methyl iodide in the presence of a base. The reaction proceeds as follows: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods to those used in laboratory synthesis. The use of Grignard reagents and organometallic reagents is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl(methylphosphanylidene)phosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methylphosphonous acid. [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]

    Protonation: It protonates to give the phosphonium ion. [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]

    Deprotonation: With strong bases, it can be deprotonated to give methyl phosphide derivatives. [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]

Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, acids for protonation, and strong bases like potassium hydroxide for deprotonation .

Major Products: The major products formed from these reactions include methylphosphonous acid, phosphonium ions, and methyl phosphide derivatives .

Scientific Research Applications

Methyl(methylphosphanylidene)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl(methylphosphanylidene)phosphane exerts its effects involves its ability to form stable phosphorus-centered radicals. These radicals participate in various chemical reactions, including the formation of phosphorus-carbon bonds. The compound’s reactivity is influenced by the stabilization of these radicals through p-d bonding and the presence of strong bases or oxidizing agents .

Comparison with Similar Compounds

    Methylphosphine (CH₃PH₂): A simpler organophosphorus compound with similar reactivity but fewer applications.

    Triphenylphosphine (PPh₃): A widely used ligand in organometallic chemistry with different steric and electronic properties.

    Dimethylphosphine (CH₃)₂PH: Another related compound with two methyl groups attached to the phosphorus atom.

Uniqueness: Methyl(methylphosphanylidene)phosphane is unique due to its ability to form stable phosphorus-centered radicals and its versatility in various chemical reactions. Its applications in catalysis, material science, and potential pharmaceutical uses set it apart from other similar compounds .

Properties

CAS No.

90550-54-2

Molecular Formula

C2H6P2

Molecular Weight

92.02 g/mol

IUPAC Name

methyl(methylphosphanylidene)phosphane

InChI

InChI=1S/C2H6P2/c1-3-4-2/h1-2H3

InChI Key

ZYYRJQXHLPNALE-UHFFFAOYSA-N

Canonical SMILES

CP=PC

Origin of Product

United States

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